molecular formula C17H17BrN2O5S B11264882 4-bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide CAS No. 312274-99-0

4-bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B11264882
CAS No.: 312274-99-0
M. Wt: 441.3 g/mol
InChI Key: OIHHFYDRYVZMPC-UHFFFAOYSA-N
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Description

4-bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a hydroxyphenyl group, and a morpholinylsulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps:

    Formation of Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, followed by reduction and hydroxylation.

    Morpholinylsulfonyl Group Addition: The morpholinylsulfonyl group can be introduced through a nucleophilic substitution reaction using morpholine and a sulfonyl chloride derivative.

    Amidation: The final step involves the formation of the benzamide core through an amidation reaction between the brominated hydroxyphenyl compound and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogenated derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR).

Major Products

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Hydrogenated derivatives with the bromine atom replaced by hydrogen.

    Substitution: Various substituted benzamides with different functional groups replacing the bromine atom.

Scientific Research Applications

4-bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide depends on its specific application:

    Biochemical Probes: It may interact with specific enzymes or proteins, inhibiting their activity or altering their function.

    Therapeutic Agents: It may target specific molecular pathways involved in disease processes, such as inflammation, cancer cell proliferation, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(2-hydroxyphenyl)benzamide: Lacks the morpholinylsulfonyl group, which may result in different chemical properties and biological activities.

    N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide: Lacks the bromine atom, which may affect its reactivity and interactions with biological targets.

    4-bromo-3-(morpholin-4-ylsulfonyl)benzamide: Lacks the hydroxyphenyl group, which may influence its solubility and chemical behavior.

Uniqueness

4-bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide is unique due to the combination of its bromine atom, hydroxyphenyl group, and morpholinylsulfonyl group. This unique structure imparts specific chemical properties and biological activities that distinguish it from similar compounds.

Properties

CAS No.

312274-99-0

Molecular Formula

C17H17BrN2O5S

Molecular Weight

441.3 g/mol

IUPAC Name

4-bromo-N-(2-hydroxyphenyl)-3-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C17H17BrN2O5S/c18-13-6-5-12(17(22)19-14-3-1-2-4-15(14)21)11-16(13)26(23,24)20-7-9-25-10-8-20/h1-6,11,21H,7-10H2,(H,19,22)

InChI Key

OIHHFYDRYVZMPC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3O)Br

Origin of Product

United States

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